molecular formula C22H25ClNO4- B12280016 Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

Cat. No.: B12280016
M. Wt: 402.9 g/mol
InChI Key: ZOUVEFSEYVSKJM-UHFFFAOYSA-M
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Description

Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is a compound of significant interest in various scientific fields This compound is known for its unique chemical structure, which includes a piperidinium ring and a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate typically involves the reaction of 4-chlorobenzoyl chloride with phenoxy-2-methylpropanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is unique due to its piperidinium ring, which imparts distinct chemical and biological properties compared to similar compounds like fenofibrate and fenofibric acid. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H25ClNO4-

Molecular Weight

402.9 g/mol

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;piperidine

InChI

InChI=1S/C17H15ClO4.C5H11N/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-2-4-6-5-3-1/h3-10H,1-2H3,(H,20,21);6H,1-5H2/p-1

InChI Key

ZOUVEFSEYVSKJM-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C1CCNCC1

Origin of Product

United States

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